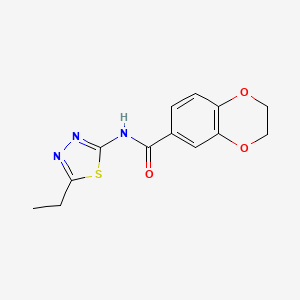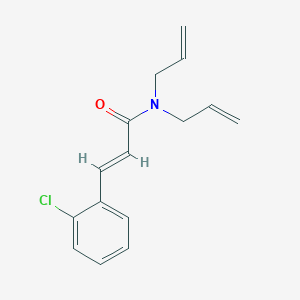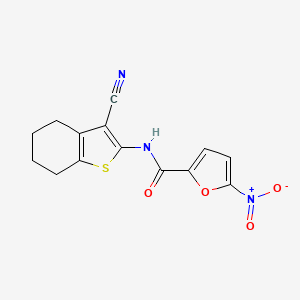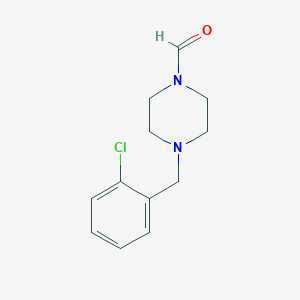![molecular formula C17H19NO2S B5834423 1-[4-(phenylsulfonyl)phenyl]piperidine](/img/structure/B5834423.png)
1-[4-(phenylsulfonyl)phenyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(phenylsulfonyl)phenyl]piperidine, commonly known as PSP, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. PSP belongs to the class of piperidine compounds, which are known for their diverse biological activities. PSP has been found to possess a range of pharmacological properties, including anti-inflammatory, analgesic, and antitumor effects. In
Mécanisme D'action
The mechanism of action of PSP is not fully understood. However, it has been proposed that PSP exerts its pharmacological effects through the inhibition of various signaling pathways. PSP has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of inflammatory responses. PSP has also been shown to inhibit the activation of mitogen-activated protein kinases (MAPKs), which are involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
PSP has been found to possess a range of biochemical and physiological effects. PSP has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). PSP has also been shown to reduce the levels of reactive oxygen species (ROS), which are known to contribute to the development of inflammatory diseases. Additionally, PSP has been shown to alleviate pain in animal models of neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
PSP has several advantages for lab experiments. PSP is relatively easy to synthesize, and its purity can be optimized through purification using column chromatography. Additionally, PSP has been extensively studied, and its pharmacological properties are well-characterized. However, PSP also has some limitations for lab experiments. PSP has poor solubility in water, which can limit its use in some experimental settings. Additionally, the mechanism of action of PSP is not fully understood, which can make it difficult to interpret the results of some experiments.
Orientations Futures
There are several future directions for research on PSP. One area of research is the development of more efficient synthesis methods for PSP. Another area of research is the investigation of the mechanism of action of PSP. Understanding the mechanism of action of PSP could lead to the development of more targeted therapies for inflammatory diseases and cancer. Additionally, further research is needed to investigate the potential of PSP as a therapeutic agent in other disease conditions.
Méthodes De Synthèse
The synthesis of PSP can be achieved through a multi-step process involving the reaction of 4-bromoacetophenone with piperidine, followed by the reaction of the resulting product with phenylsulfonyl chloride. The final product is obtained through purification using column chromatography. The synthesis of PSP has been optimized to increase the yield and purity of the compound, making it suitable for further research.
Applications De Recherche Scientifique
PSP has been extensively studied for its potential as a therapeutic agent in various disease conditions. PSP has been found to possess anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines. PSP has also been found to possess analgesic properties and has been shown to alleviate pain in animal models of neuropathic pain. Additionally, PSP has been found to possess antitumor properties and has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
1-[4-(benzenesulfonyl)phenyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c19-21(20,16-7-3-1-4-8-16)17-11-9-15(10-12-17)18-13-5-2-6-14-18/h1,3-4,7-12H,2,5-6,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBPNKAELJYAHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dichlorophenyl)-2-[(1-methyl-1H-pyrazol-3-yl)carbonyl]hydrazinecarboxamide](/img/structure/B5834344.png)
![4-[(4-ethoxy-3-iodo-5-methoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5834347.png)
![N'-[(3,4-dichlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5834352.png)
![N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-adamantanecarboxamide](/img/structure/B5834360.png)
![2-butyl-5-(4-methoxyphenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B5834363.png)
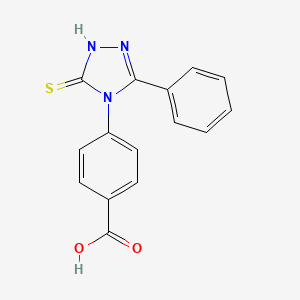
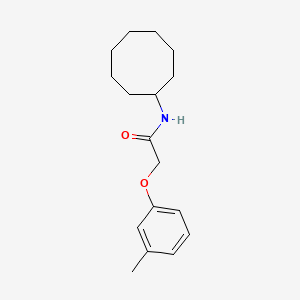
![6-tert-butyl-N-cyclohexyl-2-{[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5834383.png)
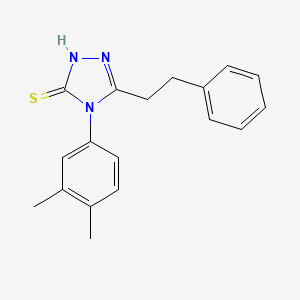
![N-(3-chloro-2-methylphenyl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]acetamide](/img/structure/B5834391.png)
